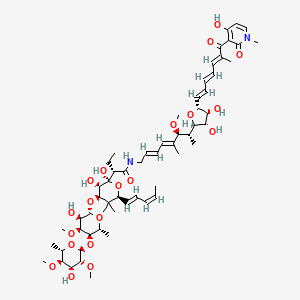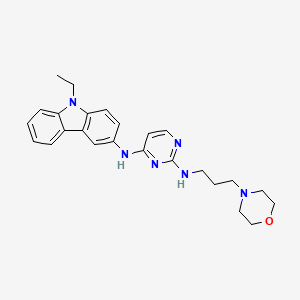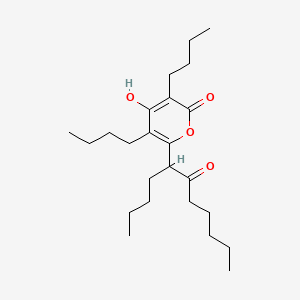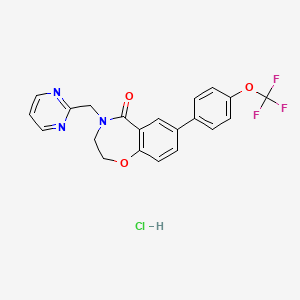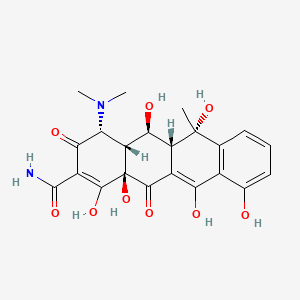
4-epi-Oxitetraciclina
Descripción general
Descripción
La Epioxitetraciclina es un derivado de la oxitetraciclina, un antibiótico tetraciclínico de amplio espectro. Es uno de los principales metabolitos de la oxitetraciclina y exhibe actividad antibacteriana. La Epioxitetraciclina es conocida por su papel en la inhibición de la síntesis de proteínas bacterianas, lo que la hace eficaz contra una amplia gama de infecciones bacterianas .
Aplicaciones Científicas De Investigación
La epioxitetraciclina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como estándar de referencia en estudios de estabilidad de la oxitetraciclina.
Biología: Se estudia por sus efectos sobre la diversidad bacteriana y la microbiota intestinal.
Medicina: Se investiga por sus propiedades antibacterianas y usos terapéuticos potenciales.
Industria: Se aplica en el desarrollo de nuevos antibióticos y como estándar secundario en química analítica.
Análisis Bioquímico
Biochemical Properties
4-epi-Oxytetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is reversible in nature . In an acellular model system of protein synthesis using ribosomes from tetracycline-sensitive and resistant strains of E. coli, 4-epi-Oxytetracycline had competing properties with respect to oxytetracycline at the stage of penetration through the cell membrane but did not suppress the synthesis of polyphenylalanine .
Cellular Effects
The impact of 4-epi-Oxytetracycline on the gut microbiota and physiological metabolism of Wistar rats was analyzed to explore the dynamic alterations apparent after repeated oral exposure . 4-epi-Oxytetracycline treatment increased the relative abundance of the Actinobacteria, specifically Bifidobacteriaceae, and improved the synthesis of lysophosphatidylcholine (LysoPC) .
Molecular Mechanism
The molecular mechanism of 4-epi-Oxytetracycline involves binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
In a study on Wistar rats, significant changes in gut microbiota composition and blood metabolomics were observed after repeated oral exposure to 4-epi-Oxytetracycline for 15 days . Residual 4-epi-Oxytetracycline accumulated in the rats, even two weeks after oral administration ceased .
Dosage Effects in Animal Models
In a study on lactating sows, considerable transmission of 4-epi-Oxytetracycline into the milk was observed after a single intramuscular administration of a long-acting form of the antibiotic . The highest average concentration of 4-epi-Oxytetracycline was observed in samples collected 1 day after the administration .
Metabolic Pathways
It is known that 4-epi-Oxytetracycline is a degradation product of oxytetracycline, formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .
Transport and Distribution
It has been found in various tissues such as muscle, liver, and kidney in turkeys after continuous administration of oxytetracycline .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the 30S ribosomal subunit .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de la epioxitetraciclina implica la fermentación del actinomiceto Streptomyces rimosus, seguida de modificaciones químicas. El proceso generalmente incluye los siguientes pasos:
Fermentación: Streptomyces rimosus se cultiva en condiciones específicas para producir oxitetraciclina.
Modificación química: La oxitetraciclina se somete a epimerización para formar epioxitetraciclina.
Métodos de Producción Industrial
La producción industrial de epioxitetraciclina sigue un enfoque similar, pero a mayor escala. El proceso de fermentación se optimiza para obtener el máximo rendimiento, y los pasos de modificación química se controlan cuidadosamente para garantizar la alta pureza y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La epioxitetraciclina experimenta varias reacciones químicas, que incluyen:
Oxidación: La epioxitetraciclina se puede oxidar para formar diferentes productos de degradación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para las reacciones de sustitución.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios epímeros y productos de degradación, que se pueden analizar utilizando técnicas como la cromatografía líquida de alta resolución .
Mecanismo De Acción
La epioxitetraciclina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 30S, evitando que el tRNA aminoacil se una al sitio A del ribosoma. Esta unión es reversible e interfiere con la capacidad de las bacterias para producir proteínas esenciales, deteniendo finalmente su crecimiento y multiplicación .
Comparación Con Compuestos Similares
Compuestos Similares
Oxitetraciclina: El compuesto parental del que se deriva la epioxitetraciclina.
Doxiciclina: Otro antibiótico tetraciclínico con propiedades antibacterianas similares.
Clortetraciclina: Un antibiótico tetraciclínico utilizado en medicina veterinaria.
Singularidad
La epioxitetraciclina es única debido a su proceso específico de epimerización, que le confiere propiedades químicas y actividad biológica distintas en comparación con su compuesto parental, la oxitetraciclina. Su papel como producto de degradación también la hace valiosa para estudiar la estabilidad y el metabolismo de los antibióticos tetraciclínicos .
Propiedades
IUPAC Name |
(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJMIVZYSDULZ-DVJPNYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873793 | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14206-58-7 | |
| Record name | 4-Epioxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-epi-Oxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-EPIOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?
A1: Several analytical techniques are employed for detecting and quantifying epioxytetracycline, often in conjunction with oxytetracycline analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including epioxytetracycline, even at low concentrations. [, , , , , , ]
- Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and epioxytetracycline in complex matrices like sow milk. []
- Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and epioxytetracycline residues in edible animal tissues. []
Q2: What is known about the pharmacokinetics of epioxytetracycline in animals?
A5: Research indicates that following oxytetracycline administration to animals, epioxytetracycline can be detected in various tissues. Studies in sheep show that epioxytetracycline concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, epioxytetracycline residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of epioxytetracycline in certain tissues.
Q3: How does the depletion rate of epioxytetracycline compare to oxytetracycline in animal tissues?
A6: Studies in turkeys indicate that epioxytetracycline might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of epioxytetracycline were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.
Q4: What are the key parameters considered when validating analytical methods for epioxytetracycline detection?
A4: Similar to other pharmaceuticals, analytical method validation for epioxytetracycline detection requires a thorough assessment of several parameters:
- Selectivity: Ensuring the method can differentiate epioxytetracycline from other substances present in the sample matrix. [, ]
- Linearity: Evaluating the linear relationship between the method's response and various epioxytetracycline concentrations. []
- Accuracy: Determining the closeness of measured values to the true epioxytetracycline concentration in the sample. [, ]
- Precision: Assessing the agreement between repeated measurements of epioxytetracycline under specified conditions. [, , ]
- Recovery: Evaluating the efficiency of extracting epioxytetracycline from the sample matrix. [, ]
- Sensitivity: Determining the lowest detectable concentration of epioxytetracycline achievable by the method. [, , ]
- Stability: Assessing the stability of epioxytetracycline in both prepared samples and stock solutions under defined storage conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



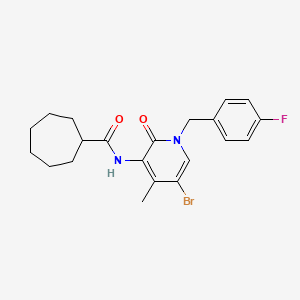
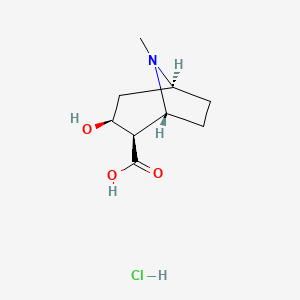
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)
